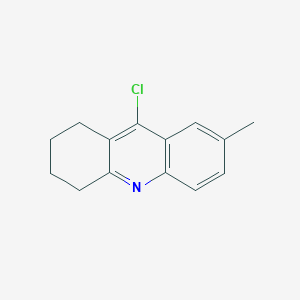

9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-chloro-7-methyl-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHWSNJNZUUKBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Chloro 7 Methyl 1,2,3,4 Tetrahydroacridine and Precursor Compounds

Established Synthetic Routes to Key Tetrahydroacridine Intermediates

The formation of the tetracyclic acridine (B1665455) system is paramount. Classical methods, widely employed in heterocyclic chemistry, provide a reliable foundation for obtaining the necessary molecular scaffold.

The Friedländer annulation is a cornerstone in the synthesis of quinoline (B57606) and acridine systems. This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. In the context of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) synthesis, a common approach involves the reaction of an anthranilic acid derivative with cyclohexanone (B45756).

For the specific synthesis of a 7-methyl substituted derivative, 4-methylanthranilic acid is the logical starting material. The reaction with cyclohexanone, typically conducted in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃), proceeds through a cyclocondensation mechanism. The initial step is the formation of an enaminone from cyclohexanone and the anthranilic acid, which then undergoes an intramolecular cyclization and dehydration to form the 7-methyl-1,2,3,4-tetrahydroacridin-9-one intermediate. This intermediate is often not isolated but is directly converted to the final product in a one-pot procedure.

Phosphoryl chloride (POCl₃) is a versatile and powerful reagent in the synthesis of acridine derivatives, often serving a dual purpose. It acts as a robust dehydrating agent to facilitate the cyclization of the intermediate formed between the anthranilic acid and the ketone, leading to the formation of the acridine ring system.

Following the cyclodehydration that yields the 1,2,3,4-tetrahydroacridin-9-one (a tautomer of 9-hydroxy-1,2,3,4-tetrahydroacridine), POCl₃ also functions as a chlorinating agent. It converts the hydroxyl/keto group at the 9-position into a chloro substituent. This transformation is a standard method for activating the 9-position for subsequent nucleophilic substitution reactions if further derivatives are desired. A general procedure involves heating the reactants in an excess of POCl₃. rsc.org

Table 1: Key Reagents in One-Pot Tetrahydroacridine Synthesis

| Reagent | Role |

|---|---|

| Substituted Anthranilic Acid | Provides the substituted benzene (B151609) and pyridine (B92270) nitrogen components. |

| Cyclohexanone | Provides the saturated carbocyclic ring. |

Strategies for Regioselective Functionalization of the Tetrahydroacridine System

Achieving the desired substitution pattern on the tetrahydroacridine core is critical. For 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine, this involves ensuring the correct placement of both the methyl and chloro groups.

The most direct and common strategy for introducing a methyl group at the 7-position of the tetrahydroacridine ring is to begin the synthesis with a precursor that already contains this substituent in the correct position. The use of 4-methylanthranilic acid as the starting material ensures that, upon cyclization, the methyl group will be located at the C7 position of the final acridine scaffold. This "bottom-up" approach avoids the challenges of regioselective C-H functionalization on the pre-formed heterocyclic system, which can often lead to mixtures of isomers. Substituted anthranilic acids are well-established precursors in various heterocyclic syntheses. nih.gov

The conversion of the 1,2,3,4-tetrahydroacridin-9-one intermediate to the 9-chloro derivative is a crucial step. The 9-position in the acridone (B373769) tautomer is analogous to a vinylogous amide and is readily converted into a more reactive functional group.

Phosphoryl chloride (POCl₃) is the most frequently employed reagent for this chlorination. nih.gov The reaction involves heating the acridone intermediate, often without isolation from the initial cyclization step, in POCl₃. The mechanism proceeds via the formation of a phosphate (B84403) ester intermediate which is subsequently displaced by a chloride ion. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can also be used as a more potent chlorinating system. indianchemicalsociety.com This chlorination is highly efficient and is a standard procedure in the synthesis of many acridine-based compounds.

Table 2: Common Chlorinating Agents for Acridone Conversion

| Reagent(s) | Typical Conditions | Efficacy |

|---|---|---|

| POCl₃ | Reflux, neat or with a base like pyridine | High |

| POCl₃ / PCl₅ | Heating | Very High |

Advanced Synthetic Techniques for Tailored Acridine Derivatives

While classical methods provide reliable access to the basic tetrahydroacridine structure, modern synthetic chemistry offers more sophisticated tools for creating diverse and tailored derivatives. These techniques often focus on the functionalization of the 9-chloro-tetrahydroacridine intermediate.

One prominent example is the use of copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), commonly known as "click chemistry." This method allows for the efficient linking of the tetrahydroacridine scaffold to other molecular fragments. For instance, 9-chloro-1,2,3,4-tetrahydroacridines can be converted to 9-azido derivatives, which then readily react with various terminal alkynes to form 1,2,3-triazole-linked hybrids in high yields. rsc.org This modular approach is invaluable for developing libraries of compounds for biological screening.

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, can be applied to the 9-chloro-tetrahydroacridine core to introduce a wide variety of carbon-carbon and carbon-heteroatom bonds, enabling extensive structural diversification.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse substituents onto the tetrahydroacridine framework. The Sonogashira and Suzuki reactions are particularly relevant in this context.

The Sonogashira coupling facilitates the reaction between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This methodology has been successfully applied to the synthesis of complex acridine derivatives. For instance, a double Sonogashira cross-coupling has been utilized to synthesize 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. beilstein-journals.org In a typical procedure, 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine is reacted with an arylacetylene in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) iodide (CuI) co-catalyst. beilstein-journals.org The reaction is generally carried out in a suitable solvent and base, such as diisopropylethylamine, and heated to achieve the desired transformation. beilstein-journals.org While this example showcases the feasibility of Sonogashira couplings on the 9-chlorotetrahydroacridine scaffold, specific applications for the direct functionalization of the 9-position of this compound would follow a similar mechanistic pathway, coupling the chloro-substituted carbon with a terminal alkyne.

The Suzuki coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide or triflate. tcichemicals.com This reaction is widely used for creating carbon-carbon bonds and offers the advantage of using generally stable and less toxic organoboron reagents. The application of the Suzuki reaction to the 9-position of the tetrahydroacridine ring system allows for the introduction of various aryl or vinyl substituents, contributing to the synthesis of a diverse library of derivatives.

A representative set of conditions for these cross-coupling reactions is detailed in the table below, extrapolated from methodologies applied to similar tetrahydroacridine systems.

| Coupling Reaction | Catalyst | Co-catalyst / Ligand | Base | Solvent | Temperature (°C) |

| Sonogashira | Pd(PPh₃)₄ | CuI | Diisopropylethylamine | Diisopropylethylamine | 80 |

| Suzuki | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

Buchwald-Hartwig Amination for Functionalized Tetrahydroacridines

The Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in the synthesis of N-aryl and N-heteroaryl compounds from aryl halides or triflates and amines. In the context of tetrahydroacridines, this reaction is crucial for introducing amino functionalities at the 9-position, leading to compounds with significant biological relevance, such as tacrine (B349632) and its derivatives. researchgate.net

The synthesis of functionalized tacrines has been achieved with high efficacy using the Buchwald-Hartwig amination. dntb.gov.uaresearchgate.net The versatility of this reaction allows for the coupling of a wide range of amines, including secondary, poorly nucleophilic, and functionalized amines. dntb.gov.uaresearchgate.net Typically, the reaction involves an electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonate (B1224126) as the starting material, which is then coupled with the desired amine in the presence of a palladium catalyst and a suitable ligand. dntb.gov.uaresearchgate.net While the direct amination of this compound is also feasible, the use of the corresponding triflate often provides higher reactivity and yields.

The table below outlines typical conditions for the Buchwald-Hartwig amination on the tetrahydroacridine scaffold.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |

| Pd(OAc)₂ | BINAP | NaOtBu | Dioxane | 100 |

Optimization and Green Chemistry Approaches in Acridine Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. In the synthesis of acridine derivatives, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and use less hazardous materials.

One prominent green approach is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields and purity in the synthesis of tetrahydroacridine derivatives. nih.gov

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts . Research has focused on replacing traditional volatile organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). arabjchem.orgresearchgate.net Additionally, the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a major area of focus. For instance, the green synthesis of tetrahydropyrazino[2,1-a:5,4-a']diisoquinoline derivatives has been successfully achieved using water as the solvent. nih.gov

The principles of green chemistry are continuously being applied to optimize existing synthetic routes for acridines, aiming for processes that are not only efficient but also have a minimal environmental footprint.

| Green Approach | Key Feature | Example Application |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | Synthesis of tetrahydroacridine derivatives nih.gov |

| Green Solvents | Use of water, PEG, or ionic liquids | Synthesis of tetrahydroquinoline and other heterocyclic derivatives arabjchem.orgju.edu.sa |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse | Not specifically detailed for this compound in the provided context |

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions at the C-9 Position

The chlorine atom at the C-9 position of the tetrahydroacridine ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic system, making the C-9 carbon an electrophilic center. This characteristic is the cornerstone for introducing a wide array of functional groups, particularly nitrogen-based nucleophiles.

The displacement of the C-9 chloro group by primary and secondary amines is a fundamental and widely utilized strategy for derivatizing the 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine core. This reaction, known as aminolysis, typically proceeds by heating the 9-chloro precursor with an excess of the desired amine, often in a solvent like phenol (B47542) or under solvent-free conditions. The reaction leads to the formation of various 9-amino-7-methyl-1,2,3,4-tetrahydroacridine derivatives.

The direct treatment of 9-chloroacridines with amines is a common method for synthesizing 9-aminoacridine (B1665356) derivatives. nih.gov This nucleophilic substitution can be carried out with a wide range of amines, including aliphatic, aromatic, and heterocyclic amines. msu.edulibretexts.org For instance, reactions with primary amines yield secondary amines, while reactions with secondary amines produce tertiary amines. libretexts.org In some synthetic protocols, the 9-chloroacridine (B74977) is first converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol, which is then subsequently reacted with a diamine to yield the final 9-aminoacridine product. nih.gov

Below is a table summarizing representative aminolysis reactions on the related 9-chlorotetrahydroacridine scaffold.

| Amine Nucleophile | Resulting C-9 Substituent | Product Class |

| Ammonia | -NH₂ | 9-amino-1,2,3,4-tetrahydroacridine |

| Benzylamine | -NHCH₂Ph | 9-(benzylamino)-1,2,3,4-tetrahydroacridine |

| (3-iodophenyl)methanamine | -NHCH₂(3-I-Ph) | 9-(3-Iodobenzylamino)-1,2,3,4-tetrahydroacridine drugbank.com |

| Various Diamines | -NH-(CH₂)n-NH₂ | 9-(aminoalkyl)amino-1,2,3,4-tetrahydroacridines |

This table is illustrative of the types of transformations possible at the C-9 position.

The C-9 position can be functionalized to form an isothiocyanate (-N=C=S) group, which serves as a versatile synthetic handle for further derivatization. Acyl isothiocyanates, in general, are highly reactive compounds due to the electron-withdrawing nature of the acyl group, making them more reactive than typical alkyl isothiocyanates. arkat-usa.org

The formation of a 9-isothiocyanato derivative provides a reactive electrophilic center at the central carbon of the NCS moiety. This group readily reacts with various nucleophiles. For example, reaction with amines or hydrazines leads to the formation of thiourea (B124793) or thiosemicarbazide (B42300) derivatives, respectively. arkat-usa.org These reactions are efficient for building more complex molecular architectures. The isothiocyanate group can participate in addition-cyclization sequences to form various heterocyclic rings fused or attached to the acridine (B1665455) core. arkat-usa.orgresearchgate.net For instance, the reaction of an isothiocyanate with methylhydrazine can lead to the formation of a 1-(9,10-dihydroacridin-9-yliden)-2-methylthiosemicarbazide, which exists in equilibrium with a spirocyclic intermediate. arkat-usa.org

Modifications and Functionalization at the Hydroaromatic Ring System

The saturated hydroaromatic portion of the this compound molecule offers opportunities for structural modification, although it is generally less reactive than the C-9 position. Strategic functionalization of this ring can influence the molecule's steric and electronic properties.

The introduction of substituents at the C-2 and C-4 positions of the tetrahydroacridine ring system is a key strategy for expanding the structural diversity of this class of compounds. To achieve this, synthetic routes often start with precursors that already contain leaving groups, such as bromine atoms, at these positions. For example, the synthesis of 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine provides a crucial building block for subsequent functionalization. nih.gov This dibrominated intermediate allows for selective reactions at the C-2 and C-4 positions, typically through metal-catalyzed cross-coupling reactions. nih.gov

A powerful method for modifying the C-2 and C-4 positions is the palladium-catalyzed Sonogashira cross-coupling reaction. nih.gov This reaction allows for the efficient formation of carbon-carbon bonds between the sp²-hybridized carbons of the tetrahydroacridine ring and sp-hybridized carbons of terminal alkynes.

Starting from a 2,4-dibromo-9-chloro-5,6,7,8-tetrahydroacridine precursor, a one-pot double Sonogashira coupling can be performed to introduce two arylethynyl groups simultaneously. nih.gov The reaction is chemoselective, with the coupling occurring at the carbon-bromine bonds rather than the carbon-chlorine bond at the more electron-poor C-9 position. nih.gov This method has been used to synthesize a variety of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine derivatives. nih.govbeilstein-journals.org The electronic nature of the substituents on the arylacetylene can influence the photophysical properties of the resulting molecules. nih.gov

| Arylacetylene Reactant | Arylethynyl Group at C-2 and C-4 | Resulting Compound Class |

| Phenylacetylene | Phenylethynyl | 2,4-Bis(phenylethynyl)-9-chloro-5,6,7,8-tetrahydroacridine nih.gov |

| 4-Methylphenylacetylene | (4-Methylphenyl)ethynyl | 2,4-Bis((4-methylphenyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine nih.gov |

| 4-Methoxyphenylacetylene | (4-Methoxyphenyl)ethynyl | 2,4-Bis((4-methoxyphenyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine nih.govbeilstein-journals.org |

| 4-Fluorophenylacetylene | (4-Fluorophenyl)ethynyl | 2,4-Bis((4-fluorophenyl)ethynyl)-9-chloro-5,6,7,8-tetrahydroacridine nih.gov |

This table showcases examples of Sonogashira coupling reactions performed on a related 2,4-dibromo-9-chloro-tetrahydroacridine scaffold.

Reactions Involving the Methyl Group at the 7-Position

The methyl group at the 7-position is attached to the aromatic portion of the acridine ring system. Generally, methyl groups on an aromatic ring are relatively unreactive and require specific conditions for functionalization. Research into the direct modification of the 7-methyl group on the this compound scaffold is not extensively documented in readily available literature. However, analogous reactivity from related heterocyclic systems suggests potential pathways. These could include free-radical halogenation under UV light to form a benzylic halide, followed by nucleophilic substitution, or oxidation to a carboxylic acid under harsh conditions. In the broader context of tacrine-related compounds, derivatization has often focused on creating dimers linked at this position, such as in bis(7)tacrine, indicating that the 7-position is a site of interest for creating larger, multi-functional molecules. nih.gov

Selective Transformations of the Chloro Substituent

The chloro group at the 9-position of the 7-methyl-1,2,3,4-tetrahydroacridine nucleus is activated towards nucleophilic aromatic substitution. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom within the acridine ring system. Consequently, a primary strategy for the derivatization of this compound involves the displacement of the chloro substituent by a range of nucleophiles.

A significant body of research has focused on the synthesis of 9-amino-7-methyl-1,2,3,4-tetrahydroacridine and its analogues, which are structurally related to the Alzheimer's drug tacrine (B349632). These syntheses typically involve the reaction of this compound with various primary and secondary amines.

Detailed studies on the synthesis of tacrine analogues have provided insights into the general conditions for these nucleophilic substitution reactions. For instance, the reaction of 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) derivatives with aminoalcohols is often carried out in a high-boiling solvent such as phenol at elevated temperatures. In some cases, the reaction is facilitated by the in-situ formation of a more reactive 9-phenoxy intermediate, which is then displaced by the amine.

While specific research detailing the derivatization of this compound is not extensively documented in publicly available literature, the general reactivity patterns observed for analogous 9-chloro-1,2,3,4-tetrahydroacridines can be extrapolated. The following table summarizes representative transformations of the chloro group in the broader class of 9-chloro-1,2,3,4-tetrahydroacridines, which are expected to be applicable to the 7-methyl analogue.

Table 1: Representative Nucleophilic Substitution Reactions of 9-Chloro-1,2,3,4-tetrahydroacridine Analogues

| Starting Material | Nucleophile | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 9-Chloro-1,2,3,4-tetrahydroacridine | Piperazine | Phenol, 180 °C, 3 h | 9-(Piperazin-1-yl)-1,2,3,4-tetrahydroacridine | nih.gov |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Various Diamines | Phenol, DMSO | 9-(Diaminoalkyl)-1,2,3,4-tetrahydroacridines | nih.gov |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Aminoalcohols | Phenol, NaI, 180 °C, 2 h | 9-(Hydroxyalkylamino)-1,2,3,4-tetrahydroacridines | researchgate.net |

| 9-Chloro-1,2,3,4-tetrahydroacridine | Sodium Azide | DMF/H₂O, NaI, 80 °C, 8 h | 9-Azido-1,2,3,4-tetrahydroacridine | nih.gov |

The synthesis of 9-amino-1,2,3,4-tetrahydroacridine derivatives often serves as a crucial step in the development of more complex molecules. For example, the resulting amino group can be further functionalized through acylation or other reactions to introduce additional pharmacophoric features.

It is important to note that the reaction conditions, such as temperature, solvent, and the presence of catalysts, can significantly influence the yield and purity of the desired products. The choice of the nucleophile also plays a critical role, with more nucleophilic amines generally reacting more readily.

Spectroscopic and Structural Elucidation of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

In a ¹H NMR spectrum of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine, distinct signals would be expected for the protons of the tetrahydroacridine core and the methyl substituent.

Aromatic Protons: The protons on the aromatic ring would appear in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the chloro and methyl groups. The protons on the benzene (B151609) ring containing the methyl group would show characteristic splitting patterns (singlet, doublet, etc.) depending on their relationship to each other and the methyl group.

Tetrahydro Ring Protons: The protons of the saturated cyclohexane (B81311) ring (positions 1, 2, 3, and 4) would resonate upfield compared to the aromatic protons. The protons at positions 1 and 4, being adjacent to the aromatic system, would likely appear as multiplets around 2.5-3.5 ppm. The protons at positions 2 and 3 would be expected further upfield, likely in the range of 1.5-2.5 ppm, also as multiplets.

Methyl Protons: The methyl group at position 7 would give rise to a characteristic singlet peak in the upfield region, typically around 2.0-2.5 ppm, as it is attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general principles of NMR spectroscopy.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets, Doublets, Singlet |

| -CH₂- (Position 4) | 2.8 - 3.2 | Multiplet |

| -CH₂- (Position 1) | 2.5 - 2.9 | Multiplet |

| -CH₂- (Positions 2 & 3) | 1.5 - 2.5 | Multiplets |

| -CH₃ (Position 7) | 2.0 - 2.5 | Singlet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, with a molecular formula of C₁₄H₁₄ClN, 14 distinct signals would be expected if the molecule has no symmetry.

Aromatic Carbons: The carbons of the acridine (B1665455) core would resonate in the downfield region (110-160 ppm). The carbon atom attached to the chlorine atom (C-9) would be significantly affected, as would the carbons of the pyridine (B92270) and benzene rings.

Tetrahydro Ring Carbons: The four sp³ hybridized carbons of the tetrahydro ring would appear in the upfield region of the spectrum (typically 20-40 ppm).

Methyl Carbon: The carbon of the methyl group would produce a signal in the upfield region, generally between 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general chemical shift ranges for similar carbon environments.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic/Heteroaromatic C | 110 - 160 |

| -CH₂- (Positions 1, 2, 3, 4) | 20 - 40 |

| -CH₃ (Position 7) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₄ClN), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (231.72 g/mol ) chemscene.comuci.edu. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak at m/z 233 would also be observed, with an intensity of approximately one-third of the [M]⁺ peak. The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, or fragmentation of the tetrahydro ring, providing further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands:

C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹ would indicate the C-H bonds of the aromatic rings.

C-H Stretching (Aliphatic): Bands just below 3000 cm⁻¹ would correspond to the C-H bonds of the tetrahydro ring and the methyl group.

C=C and C=N Stretching: Absorptions in the 1500-1650 cm⁻¹ region would be characteristic of the carbon-carbon double bonds in the aromatic rings and the carbon-nitrogen double bond of the acridine core.

C-Cl Stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the acridine core in this compound is expected to result in strong absorption in the UV region. Typically, acridine derivatives show broad absorption bands around 320–360 nm, which are assigned to π–π* electronic transitions chemscene.com. The exact position of the absorption maxima (λ_max) would be influenced by the chloro and methyl substituents on the aromatic system.

Fluorescence Spectroscopy and Photophysical Characterization

Many acridine derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. The fluorescence emission spectrum would provide information about the photophysical properties of the compound. The emission maximum and the fluorescence quantum yield are key parameters that characterize the fluorescence behavior. For related tetrahydroacridine derivatives, fluorescence emission has been observed, and the properties are influenced by the nature and position of substituents on the acridine core nih.gov.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods are instrumental in understanding reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.gov For compounds similar to 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org

For related quinoline (B57606) and acridine (B1665455) derivatives, these calculations have been performed to understand their electronic transitions and reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. In the context of this compound, analysis of these orbitals would reveal how the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group modulate the electronic character and reactivity of the molecule.

Table 1: Representative Frontier Orbital Energy Data for a Substituted Quinoline Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for similar heterocyclic systems, as specific data for this compound is not available in the cited literature.)

| Computational Parameter | Typical Value (eV) | Description |

| HOMO Energy | -6.2 to -5.8 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.5 to -1.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 to 4.3 | Energy difference, indicating chemical reactivity |

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are used to study the physical movements and conformational flexibility of molecules over time, providing a dynamic perspective that complements the static picture from quantum chemical calculations.

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. The tetrahydroacridine core is a semi-rigid structure, but different conformations, particularly related to the partially saturated cyclohexane (B81311) ring, can exist. Theoretical studies on tacrine (B349632) analogs often begin by generating multiple possible conformations and calculating their relative energies to identify the most stable, low-energy states. mdpi.com This process helps in understanding the molecule's preferred shape in solution or a biological binding pocket. The tricyclic core of tetrahydroacridines is known to adopt an extended conformation that facilitates π–π stacking interactions with aromatic residues in enzyme active sites. mdpi.com

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms in a molecule over time. psu.edu For tacrine analogs and other cholinesterase inhibitors, MD simulations are crucial for studying their dynamic behavior within the active site of enzymes like acetylcholinesterase (AChE). nih.govsemanticscholar.orgpsu.edu An initial binding pose, often obtained from molecular docking, is used as the starting point for simulations that can last for nanoseconds or longer. nih.gov

These simulations reveal the stability of the ligand-protein complex, key intermolecular interactions (like hydrogen bonds and π-π stacking), and the role of water molecules in mediating binding. nih.gov For this compound, MD simulations would be invaluable for assessing how it settles into the AChE gorge and how its substituents contribute to a stable binding mode.

Structure-Property Relationships (SPR) through Chemoinformatics

Chemoinformatics employs computational methods to analyze chemical data and derive relationships between molecular structure and physical, chemical, or biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of chemoinformatics, aiming to build mathematical models that correlate a compound's structural features with its biological activity. nih.gov For the class of 9-amino-1,2,3,4-tetrahydroacridine derivatives, extensive QSAR and 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) studies have been conducted to understand the structural requirements for potent acetylcholinesterase inhibition. nih.govresearchgate.net

These studies have successfully modeled the influence of substituents on the acridine nucleus. Specifically, research has shown a detrimental steric effect for substituents at position 7 and a favorable effect for electron-withdrawing groups at positions 6 and 7. nih.govresearchgate.net The CoMFA models, which consider the 3D steric and electrostatic fields of the molecules, align with these findings, highlighting a strong negative steric contribution at position 7. nih.gov Based on these established models, the 7-methyl group of this compound would be predicted to have a specific, likely steric, influence on its inhibitory activity. These chemoinformatic models serve as powerful predictive tools for designing new analogs with potentially improved properties. nih.gov

Quantitative Structure-Property Relationships (QSPR) Modeling

No specific QSPR models for this compound were found in the reviewed literature.

However, QSPR studies on related 9-amino-1,2,3,4-tetrahydroacridine derivatives have been conducted to correlate structural features with biological activity, such as the inhibition of acetylcholinesterase. These studies typically use a Hansch approach to develop equations that quantitatively describe the impact of various substituents on the acridine nucleus. For instance, research has shown a detrimental steric effect for substituents at position 7 and a favorable effect from electron-withdrawing groups at positions 6 and 7 of the 9-amino-1,2,3,4-tetrahydroacridine scaffold. These models are valuable for predicting the activity of new, unsynthesized derivatives.

Comparative Molecular Field Analysis (CoMFA) in Chemical Space

Direct CoMFA studies specifically detailing this compound were not identified.

CoMFA is a 3D-QSPR method used to understand the relationship between the steric and electrostatic properties of a series of molecules and their biological activity. In the context of tacrine analogues, CoMFA has been employed to analyze inhibitors of acetylcholinesterase. These analyses involve aligning a series of related compounds and calculating their steric and electrostatic fields. The resulting models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges would likely increase or decrease the compound's inhibitory activity. For a series of 9-amino-1,2,3,4-tetrahydroacridines, a significant CoMFA model was developed using only the steric field, which was consistent with findings from classical QSAR analyses. Such models have demonstrated predictive capability, as exemplified by the synthesis and testing of a new tacrine derivative whose experimental activity was in reasonable agreement with the CoMFA-predicted value.

Applications in Materials Science and Industrial Chemistry

Development and Evaluation as Corrosion Inhibitors

The tetrahydroacridine scaffold is a recognized pharmacophore in medicinal chemistry and has also demonstrated significant potential as a corrosion inhibitor for various metals and alloys, particularly in acidic environments. The efficacy of these organic inhibitors is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal.

While specific studies on 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine are limited, research on similar tetrahydroacridine derivatives provides valuable insights into its potential inhibitive properties. For instance, studies on other tetrahydroacridines have shown excellent inhibitive performance for X80 steel in 15% HCl. researchgate.net The inhibition efficiency is influenced by the concentration of the inhibitor, with higher concentrations generally leading to increased surface coverage and better protection. koreascience.krnih.gov

The proposed mechanism of corrosion inhibition by tetrahydroacridine derivatives involves the adsorption of the molecules on the metal surface. This adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both. The nature of the adsorption is often evaluated using adsorption isotherms, such as the Langmuir isotherm. rsc.org The presence of substituents on the acridine (B1665455) ring, such as the chloro and methyl groups in this compound, is expected to influence its electronic properties and, consequently, its adsorption behavior and inhibition efficiency.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts as a cathodic, anodic, or mixed-type inhibitor. For many organic inhibitors, including acridine derivatives, a mixed-type behavior is often observed, where both the anodic metal dissolution and cathodic hydrogen evolution reactions are suppressed. rsc.org

EIS measurements provide information about the charge transfer resistance and the capacitance of the double layer at the metal/electrolyte interface. An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor are indicative of the formation of a protective film on the metal surface.

| Inhibitor | Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| 9-aminoacridine (B1665356) | 50 | -485 | 150 | 85.0 |

| 9-aminoacridine | 100 | -480 | 100 | 90.0 |

| 9-aminoacridine | 200 | -475 | 50 | 95.0 |

This data is representative for a related acridine compound and is intended to illustrate the type of data obtained in corrosion inhibition studies.

Utilization as Fluorescent Dyes and Probes

The acridine moiety is a well-known fluorophore, and its derivatives are widely utilized as fluorescent dyes and probes in various chemical and biological applications. The inherent fluorescence of the acridine ring system can be modulated by the introduction of different substituents, leading to compounds with tailored photophysical properties.

Derivatives of acridine have been successfully developed as chemosensors for the selective detection of various metal ions. researchgate.netresearchgate.netrsc.orgnih.gov The sensing mechanism often involves the coordination of the metal ion to specific binding sites on the acridine derivative, which in turn perturbs the electronic structure of the fluorophore and leads to a change in its fluorescence intensity or wavelength. This can manifest as either fluorescence quenching ("turn-off" sensor) or fluorescence enhancement ("turn-on" sensor).

For example, acridine-based chemosensors have been designed for the selective detection of Fe³⁺ and Ni²⁺ ions. researchgate.net The introduction of amino groups at specific positions on the acridine molecule can enhance its coordination ability and sensitivity. The detection limits for these sensors can be in the micromolar range, making them suitable for environmental monitoring. researchgate.net Other acridine derivatives have shown high selectivity for Cd²⁺ in aqueous media. researchgate.net

The specific substitution pattern of this compound, with an electron-withdrawing chloro group and an electron-donating methyl group, is likely to influence its fluorescence properties, including its quantum yield, Stokes shift, and sensitivity to the local environment. While specific fluorescence data for this compound is not available, the table below provides typical photophysical properties for a related acridine-based fluorescent probe to illustrate the parameters of interest.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Target Analyte | Detection Limit (μM) |

|---|---|---|---|---|---|

| Acridine-based Sensor L1 | 380 | 450 | 0.25 | Fe³⁺ | 4.13 |

| Acridine-based Sensor L2 | 375 | 465 | 0.30 | Ni²⁺ | 1.52 |

This data is for representative acridine-based chemosensors and not specific to this compound. researchgate.net

Potential in Organic Electronic Devices and Chemosensors

The versatile electronic properties of acridine derivatives have also led to their exploration in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The ability of these compounds to transport charge carriers (holes or electrons) and to emit light efficiently makes them attractive candidates for various roles within an OLED device, including as emitters, hosts, or charge-transporting materials.

The design of molecules for OLED applications often focuses on achieving high quantum efficiency, good color purity, and long operational stability. The substitution pattern on the acridine core plays a crucial role in tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the emission color and the charge injection/transport properties.

While there is no specific research on the application of this compound in organic electronic devices, the broader class of acridine derivatives has shown promise. For instance, acridine-based materials have been investigated as host materials in phosphorescent OLEDs.

Furthermore, the principles underlying the use of acridine derivatives as fluorescent chemosensors for metal ions can be extended to the development of more complex chemosensors for a wider range of analytes. By incorporating specific recognition moieties into the acridine scaffold, it is possible to design sensors that respond selectively to various chemical species, with potential applications in environmental monitoring, industrial process control, and biomedical diagnostics. The development of such chemosensors often involves a combination of synthetic chemistry to create the sensor molecule and spectroscopic studies to evaluate its sensing performance.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and ring saturation. For example, methyl protons at C7 appear as a singlet (~δ 2.3 ppm), while aromatic protons show characteristic splitting .

- X-ray Crystallography : Resolves conformational details, such as half-chair conformations of the tetrahydroacridine ring and dihedral angles between substituents (e.g., ~71° for phenyl groups in analogs) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 221.07 for C₁₃H₁₃ClN) and fragmentation patterns .

How is this compound applied in neurodegenerative disease research?

Basic

The compound serves as a precursor for acetylcholinesterase (AChE) inhibitors, such as tacrine derivatives, which are studied for Alzheimer’s disease. The methyl and chloro substituents modulate AChE binding affinity and reduce hepatotoxicity compared to unsubstituted analogs . Biological assays (e.g., Ellman’s method) quantify AChE inhibition, with IC₅₀ values typically in the micromolar range .

How can reaction conditions be optimized to improve synthetic yields of this compound?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 6 minutes) and improves regioselectivity in cyclocondensation steps .

- Catalytic Systems : Copper catalysts in amination steps enhance efficiency (e.g., NH₃ in p-cresol under reflux) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve chlorination efficiency with POCl₃ .

What mechanistic insights explain the neuroprotective effects of this compound derivatives?

Advanced

Derivatives act as dual inhibitors, targeting both AChE and β-amyloid aggregation. Molecular docking studies reveal interactions with the AChE peripheral anionic site (PAS), while methyl groups enhance blood-brain barrier permeability. In vivo models (e.g., APP/PS1 mice) demonstrate reduced neuronal hyperactivity and amyloid plaque burden .

How should researchers address contradictions in biological activity data across structurally similar analogs?

Q. Advanced

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 7-methoxy vs. 7-methyl) on toxicity and potency. For instance, methoxy groups reduce hepatotoxicity but may lower AChE affinity .

- Meta-Analysis of Pharmacokinetic Data : Assess bioavailability differences using LC-MS/MS to correlate in vitro activity with in vivo efficacy .

What computational methods are employed to predict the structure-activity relationships of this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Dynamics (MD) Simulations : Model binding stability in AChE active sites over nanosecond timescales .

- QSAR Models : Use substituent descriptors (e.g., Hammett σ) to correlate structural features with IC₅₀ values .

How can analytical methods be validated to ensure reproducibility in quantifying this compound?

Q. Advanced

- HPLC Validation : Establish linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%) using USP guidelines.

- Cross-Lab Calibration : Share reference standards (e.g., CAS 5778-62-1) between collaborators to minimize inter-lab variability .

What strategies enable the design of multi-target ligands using this compound as a scaffold?

Advanced

Hybridization with other pharmacophores (e.g., donepezil moieties) creates multi-target inhibitors. For example, Ugi four-component reactions introduce diversity at C9, enabling simultaneous targeting of AChE, β-secretase (BACE1), and tau protein .

What safety protocols are critical for handling and storing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.